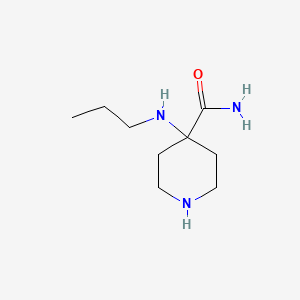

4-(Propylamino)piperidine-4-carboxamide

Description

4-(Propylamino)piperidine-4-carboxamide is a piperidine derivative featuring a propylamino group at the 4-position and a carboxamide moiety. These compounds are frequently used as intermediates or active components in drug development due to their modular scaffold, which allows for diverse functionalization to optimize pharmacokinetic and pharmacodynamic properties .

Propriétés

Numéro CAS |

96619-91-9 |

|---|---|

Formule moléculaire |

C9H19N3O |

Poids moléculaire |

185.27 g/mol |

Nom IUPAC |

4-(propylamino)piperidine-4-carboxamide |

InChI |

InChI=1S/C9H19N3O/c1-2-5-12-9(8(10)13)3-6-11-7-4-9/h11-12H,2-7H2,1H3,(H2,10,13) |

Clé InChI |

KZMRRQMCXODLGO-UHFFFAOYSA-N |

SMILES canonique |

CCCNC1(CCNCC1)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propylamine under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the reaction, resulting in the formation of the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Propylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the propylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents, such as thionyl chloride, can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted piperidines.

Applications De Recherche Scientifique

Antiviral Activity

One of the notable applications of 4-(Propylamino)piperidine-4-carboxamide is its role as a potential antiviral agent. Research has indicated that derivatives of piperidine-4-carboxamide exhibit significant inhibitory effects against human immunodeficiency virus type 1 (HIV-1). For instance, modifications to piperidine derivatives have led to compounds with high binding affinity to CCR5, a coreceptor for HIV-1 entry into cells. A specific compound, identified as TAK-220, demonstrated an IC50 value of 3.5 nM for CCR5 binding and was effective in inhibiting HIV-1 replication in clinical isolates .

Cancer Therapeutics

The compound has also been investigated for its potential in cancer therapy. It acts as an inhibitor of the protein kinase B (PKB) pathway, which is often dysregulated in various cancers, including prostate and breast cancers. The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has shown promise as selective and orally bioavailable inhibitors of PKB with demonstrated antitumor activity in vivo .

Table 1: Summary of PKB Inhibitory Activity

| Compound | Selectivity for PKB | Inhibition Activity | Reference |

|---|---|---|---|

| TAK-220 | High | IC50 = 3.5 nM | |

| Compound 2 | 24-fold | Potent against human tumor xenografts |

Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's disease, compounds based on the piperidine scaffold have been explored for their ability to inhibit secretory glutaminyl cyclase (sQC), an enzyme implicated in amyloid beta toxicity. A recent study identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety, showing moderate toxicity and promising binding characteristics that could lead to the development of effective therapies for Alzheimer's disease .

Table 2: Inhibitory Activity Against sQC

| Compound | IC50 (μM) | Binding Mode Insights | Reference |

|---|---|---|---|

| Cpd-41 | 34 | Docking studies support binding at active site |

Synthesis and Structure-Activity Relationship Studies

The synthesis of various analogs of this compound has been crucial in understanding its structure-activity relationships (SAR). By modifying substituents on the piperidine ring and evaluating their biological activities, researchers have been able to optimize compounds for better efficacy and selectivity against specific targets such as PKB and CCR5 .

Case Study 1: HIV-1 Inhibition

In a study focused on enhancing the metabolic stability and potency of piperidine derivatives, researchers synthesized a series of compounds that exhibited strong inhibition of HIV-1 envelope-mediated membrane fusion with an IC50 as low as 0.42 nM for one of the optimized compounds .

Case Study 2: Cancer Cell Growth Inhibition

Another investigation demonstrated that certain piperidine derivatives not only inhibited PKB activity but also effectively reduced tumor growth in xenograft models. This highlights their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 4-(Propylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . Additionally, it has been investigated as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS No. | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | N/A | ~187.28 | 1.2 | >10 (in DMSO) |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide | N/A | ~432.47 | 3.5 | ~2 (in DMSO) |

| 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | 61087-51-2 | 371.87 | 4.1 | <1 (in water) |

Activité Biologique

4-(Propylamino)piperidine-4-carboxamide, a compound with the molecular formula C9H19N3O, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

- Molecular Formula : C9H19N3O

- Molecular Weight : 185.27 g/mol

- CAS Number : 96619-91-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an inhibitor in several pathways, notably in cancer and viral infections. The compound's structure allows it to modulate signaling pathways involved in cell proliferation and inflammation.

Anti-Cancer Activity

Research indicates that derivatives of piperidine-4-carboxamide exhibit significant anti-cancer properties. For instance, compounds related to this compound have shown inhibition of the protein kinase B (PKB) pathway, which is frequently deregulated in cancer cells. These compounds have demonstrated the ability to inhibit tumor growth in vivo, particularly in human tumor xenografts in nude mice models .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as a CCR5 inhibitor. A study reported that certain derivatives showed comparable inhibitory activity against CCR5 to the positive control maraviroc, with IC₅₀ values around 25 nM . This suggests potential applications in treating HIV infections.

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease (AD), piperidine-4-carboxamide derivatives have been explored for their ability to inhibit secretory glutaminyl cyclase (sQC). This inhibition may prevent the formation of neurotoxic amyloid variants, providing a new avenue for AD therapeutics .

Data Table: Biological Activity Overview

| Activity Type | Target/Pathway | IC₅₀ Value | Reference |

|---|---|---|---|

| Anti-Cancer | PKB | Not specified | |

| Antiviral | CCR5 | 25.73 nM | |

| Neuroprotection | Secretory Glutaminyl Cyclase (sQC) | 34 μM |

Case Study 1: Anti-Cancer Efficacy

In a study focusing on PKB inhibitors, derivatives of piperidine-4-carboxamide were synthesized and evaluated for their efficacy against tumor growth. The results indicated that these compounds could significantly reduce tumor size in xenograft models, demonstrating their potential as effective anti-cancer agents .

Case Study 2: HIV Treatment Potential

A series of piperidine derivatives were tested for their ability to inhibit CCR5-mediated HIV entry. The most potent compounds displayed IC₅₀ values comparable to existing treatments, indicating their viability as candidates for further development in HIV therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.